molecular formula C11H12N2O3 B8542465 N-[Benzoxazol-2-yl]glycine ethyl ester

N-[Benzoxazol-2-yl]glycine ethyl ester

Cat. No. B8542465
M. Wt: 220.22 g/mol
InChI Key: OMICHDDHYFDXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[Benzoxazol-2-yl]glycine ethyl ester is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[Benzoxazol-2-yl]glycine ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[Benzoxazol-2-yl]glycine ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[Benzoxazol-2-yl]glycine ethyl ester

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)acetate

InChI

InChI=1S/C11H12N2O3/c1-2-15-10(14)7-12-11-13-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

OMICHDDHYFDXRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC2=CC=CC=C2O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

22.3 g (0.16 mole) of glycine ethyl ester hydrochloride were stirred in small portions into a mixture of 23.0 g (0.15 mole) of 2-chlorobenzoxazole, 250 ml of absolute acetonitrile and 44.2 g (0.32 mole) of anhydrous K2CO3 at 50° C. in the course of 3 hours, with stirring. The mixture was subsequently stirred under gentle reflux (80°-82° C.) for a further 4 hours, cooled in an ice-water bath and poured into about 750 ml of ice-water.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
44.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Two

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